molecular formula C4H7NO2 B13145441 4-Hydroxypyrrolidin-3-one

4-Hydroxypyrrolidin-3-one

Cat. No.: B13145441
M. Wt: 101.10 g/mol
InChI Key: JZLMQEAGRSLXKD-UHFFFAOYSA-N
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Description

4-Hydroxypyrrolidin-3-one is a five-membered heterocyclic compound containing nitrogen and oxygen atoms. It is a derivative of pyrrolidinone, characterized by the presence of a hydroxyl group at the fourth position. This compound is of significant interest due to its versatile applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypyrrolidin-3-one can be achieved through various methods. One common approach involves the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. Another method includes the reduction of 4-hydroxy-2-pyrrolidone using suitable reducing agents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypyrrolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrrolidinones, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

4-Hydroxypyrrolidin-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxypyrrolidin-3-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by interacting with receptor proteins, influencing signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxypyrrolidin-3-one is unique due to the presence of the hydroxyl group, which enhances its reactivity and allows for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

4-hydroxypyrrolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-3-1-5-2-4(3)7/h3,5-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLMQEAGRSLXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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